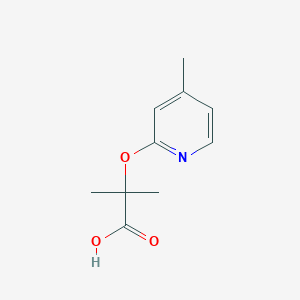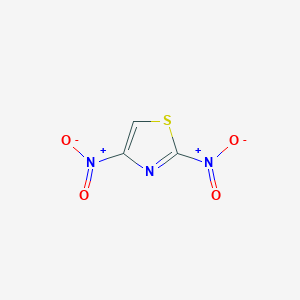
3R-Benzyl-L-glutamate NCA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3R-Benzyl-L-glutamate NCA, also known as γ-benzyl-L-glutamate N-carboxyanhydride, is a derivative of the amino acid glutamate. This compound is primarily used in the synthesis of polypeptides through ring-opening polymerization. Polypeptides synthesized from this compound exhibit unique properties that make them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3R-Benzyl-L-glutamate NCA typically involves the reaction of γ-benzyl-L-glutamate with phosgene or its derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the N-carboxyanhydride. The process involves the following steps:
Formation of the N-carboxyanhydride: γ-benzyl-L-glutamate is reacted with phosgene in the presence of a base such as triethylamine.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Advanced techniques such as high-vacuum and low-temperature polymerization are employed to minimize side reactions and improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3R-Benzyl-L-glutamate NCA undergoes various chemical reactions, including:
Ring-Opening Polymerization (ROP): This is the primary reaction for synthesizing polypeptides.
Substitution Reactions: The benzyl group can be substituted with other functional groups to modify the properties of the resulting polypeptides.
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3R-Benzyl-L-glutamate NCA involves the ring-opening polymerization initiated by nucleophiles. The N-carboxyanhydride ring is opened by the nucleophile, leading to the formation of a polypeptide chain. The polymerization process is highly controlled, allowing for the synthesis of polypeptides with predictable molecular weights and narrow dispersity . The molecular interactions between the propagating polypeptide and the monomer play a crucial role in the acceleration of the polymerization .
Comparaison Avec Des Composés Similaires
3R-Benzyl-L-glutamate NCA is compared with other similar compounds such as:
β-Benzyl-L-aspartate NCA: Similar to this compound, this compound is used in the synthesis of polypeptides but has different side chain properties.
O-Benzyl-L-serine NCA: This compound also undergoes ring-opening polymerization to form polypeptides with unique properties.
Nε-Benzyloxycarbonyl-L-lysine NCA: Used for synthesizing polypeptides with lysine residues, offering different functionalization possibilities.
Uniqueness: this compound is unique due to its ability to form polypeptides with a high degree of control over molecular weight and structure. The benzyl group provides additional functionality, allowing for further modifications and applications .
Propriétés
Formule moléculaire |
C13H13NO5 |
|---|---|
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
(3R)-3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C13H13NO5/c15-10(16)7-9(6-8-4-2-1-3-5-8)11-12(17)19-13(18)14-11/h1-5,9,11H,6-7H2,(H,14,18)(H,15,16)/t9-,11+/m1/s1 |
Clé InChI |
KIKSJGUAZOUJIU-KOLCDFICSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](CC(=O)O)[C@H]2C(=O)OC(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(=O)O)C2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
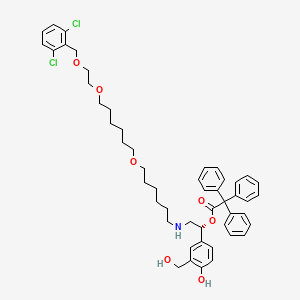
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
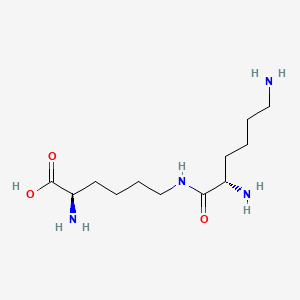
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
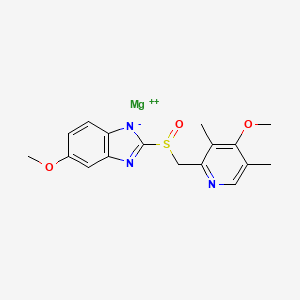
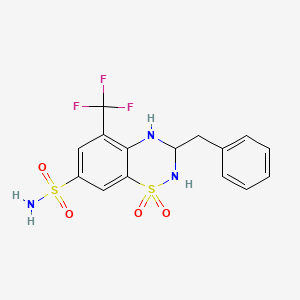
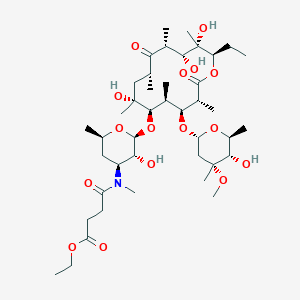
![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)

![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
